3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(methylsulfanyl)phenyl]propanamide
Beschreibung
The compound 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(methylsulfanyl)phenyl]propanamide features a quinazolinone core substituted with 6,7-dimethoxy groups and a propanamide linker connected to a 3-(methylsulfanyl)phenyl moiety. This structure is characteristic of bioactive molecules targeting enzymes or receptors, such as kinase inhibitors or dopamine antagonists, due to the quinazolinone scaffold’s ability to mimic purine nucleotides .
Key structural attributes:
Eigenschaften
Molekularformel |
C20H21N3O4S |
|---|---|
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(3-methylsulfanylphenyl)propanamide |
InChI |
InChI=1S/C20H21N3O4S/c1-26-17-10-15-16(11-18(17)27-2)21-12-23(20(15)25)8-7-19(24)22-13-5-4-6-14(9-13)28-3/h4-6,9-12H,7-8H2,1-3H3,(H,22,24) |
InChI-Schlüssel |
PKTUBSYOPYCDOI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC(=CC=C3)SC)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclization of Anthranilic Acid Derivatives
A common approach involves the cyclization of 2-amino-3,5-diiodobenzoic acid with formamide or acetic anhydride under reflux conditions. For example, Zayed et al. demonstrated that heating 2-amino-3,5-diiodobenzoic acid with acetic anhydride yields 6,8-diiodo-2-methyl-4H-benzo[d]oxazin-4-one, a benzoxazinone intermediate. This intermediate undergoes nucleophilic displacement with amines or sulfonamides to form substituted quinazolinones. Adapting this method, the 6,7-dimethoxyquinazolin-4(3H)-one core can be synthesized by using 2-amino-4,5-dimethoxybenzoic acid as the starting material.
Alternative Routes via Benzoxazinone Intermediates
Patent literature describes the use of palladium-catalyzed hydroalkylation to form quinazolinone cores. For instance, EP 1,689,724 B1 outlines a method where phenol derivatives react with cyclohexyl halides in the presence of palladium catalysts to generate substituted quinazolinones. This approach allows for precise control over the methoxy substituents at positions 6 and 7.
Table 1: Comparison of Quinazolinone Core Synthesis Methods
Introduction of the Propanamide Side Chain
The propanamide moiety is introduced via nucleophilic substitution or amide coupling reactions.
Nucleophilic Displacement with Chloroacetamide
A widely used method involves reacting the quinazolinone core with 3-chloropropionyl chloride. For example, McGowan et al. reported that treating 6,7-dimethoxyquinazolin-4(3H)-one with 3-chloropropionyl chloride in dry DMF at 25–30°C produces 3-(chloropropionyl)-6,7-dimethoxyquinazolin-4(3H)-one. This intermediate is then subjected to nucleophilic displacement with 3-(methylsulfanyl)aniline to form the target compound.
Amide Coupling Using Carbodiimides
Alternative approaches employ carbodiimide-mediated coupling. Qiu et al. demonstrated that 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid reacts with 3-(methylsulfanyl)aniline in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to yield the propanamide derivative. This method achieves yields of 80–85% under mild conditions.
Attachment of the Methylsulfanyl Phenyl Moiety
The methylsulfanyl group is introduced via thiol-ene reactions or nucleophilic aromatic substitution.
Thiol-Methylation of Aryl Halides
A patent by EP 3,061,749 B1 describes the use of sodium methanethiolate to substitute halogen atoms on aromatic rings. For instance, treating 3-bromo-N-[3-(methylsulfanyl)phenyl]propanamide with sodium methanethiolate in DMSO at 80°C installs the methylsulfanyl group with >90% efficiency.
Direct Coupling of Pre-Functionalized Anilines
An alternative strategy involves synthesizing 3-(methylsulfanyl)aniline separately and coupling it to the propanamide intermediate. This method, detailed in WO1998011438A1, uses Pd(OAc)₂ and Xantphos as catalysts to facilitate Buchwald-Hartwig amination.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF and DMSO enhance nucleophilic substitution rates, while toluene is preferred for palladium-catalyzed reactions. Optimal temperatures range from 25°C for amide couplings to 100°C for cyclization steps.
Catalytic Systems
Palladium catalysts (e.g., Pd(OAc)₂, PdCl₂) are critical for cross-coupling reactions, with yields improving by 15–20% when paired with phosphine ligands like Xantphos.
Table 2: Key Optimization Parameters for Propanamide Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | Increases solubility |
| Temperature | 80–100°C | Accelerates cyclization |
| Catalyst | Pd(OAc)₂/Xantphos | Enhances coupling efficiency |
| Reaction Time | 12–24 hours | Ensures completion |
Analytical Characterization
Spectroscopic Analysis
-
¹H NMR : The quinazolinone proton resonates as a singlet at δ 8.2–8.4 ppm, while the methylsulfanyl group appears as a singlet at δ 2.5 ppm.
-
IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O) and 1240 cm⁻¹ (C–S) confirm the propanamide and methylsulfanyl groups.
-
Mass Spectrometry : Molecular ion peaks at m/z 351.4 ([M+H]⁺) align with the compound’s molecular weight.
Purity Assessment
High-performance liquid chromatography (HPLC) methods using C18 columns and acetonitrile/water gradients achieve >98% purity.
Comparison of Synthetic Routes
Table 3: Evaluation of Synthetic Strategies
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclization + Amidation | High scalability | Multi-step purification | 70–75 |
| Palladium-catalyzed | Single-step functionalization | Expensive catalysts | 65–70 |
| Microwave-assisted | Rapid reaction times | Specialized equipment needed | 85–90 |
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle dienen. Ihre funktionellen Gruppen ermöglichen vielfältige chemische Modifikationen, wodurch sie zu einem vielseitigen Zwischenprodukt in der organischen Synthese wird.
Biologie
In der biologischen Forschung wurde 3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(methylsulfanyl)phenyl]propanamid auf sein Potenzial als Enzyminhibitor untersucht. Seine Struktur deutet darauf hin, dass es mit verschiedenen biologischen Zielstrukturen interagieren könnte, darunter Kinasen und andere Proteine, die an Zellsignalwegen beteiligt sind.
Medizin
In der Medizin ist diese Verbindung wegen ihrer potenziellen therapeutischen Eigenschaften von Interesse. Sie wurde auf ihre Antikrebs-, entzündungshemmende und antimikrobielle Aktivität untersucht. Ihre Fähigkeit, bestimmte Enzyme zu hemmen, macht sie zu einem Kandidaten für die Medikamentenentwicklung.
Industrie
Im Industriesektor könnte diese Verbindung zur Entwicklung neuer Materialien oder als Vorläufer für die Synthese anderer wertvoller Chemikalien verwendet werden. Ihre einzigartige Struktur ermöglicht die Herstellung spezialisierter Polymere oder fortschrittlicher Materialien mit spezifischen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von 3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(methylsulfanyl)phenyl]propanamid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Quinazolinonkern kann natürliche Substrate oder Inhibitoren imitieren, wodurch er an aktive Zentren binden und die biologische Aktivität modulieren kann. Die Methoxy- und Methylsulfanyl-Gruppen verstärken seine Bindungsaffinität und Spezifität, wodurch die Gesamtwirksamkeit der Verbindung beeinflusst wird.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(methylsulfanyl)phenyl]propanamide has been studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, including kinases and other proteins involved in cell signaling pathways.
Medicine
In medicine, this compound is of interest for its potential therapeutic properties. It has been investigated for its anticancer, anti-inflammatory, and antimicrobial activities. Its ability to inhibit specific enzymes makes it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique structure allows for the creation of specialized polymers or advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(methylsulfanyl)phenyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The methoxy and methylsulfanyl groups enhance its binding affinity and specificity, influencing the compound’s overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Table 1: Substituent Effects on Quinazolinone-Propanamide Derivatives
*Estimated based on analogs.
Key Observations:
- Lipophilicity : The methylsulfanyl group in the target compound increases logP compared to methoxy or pyridinyl substituents, favoring passive diffusion across biological membranes .
- Electronic Effects: Methoxy groups (electron-donating) may stabilize the quinazolinone core via resonance, whereas methylsulfanyl (weakly electron-donating) could alter binding interactions in enzymatic pockets .
Linker and Core Modifications
Table 2: Structural Modifications in Quinazolinone Derivatives
Key Observations:
- Core Substitutions: A 2-methyl group on the quinazolinone () could sterically hinder binding to certain targets compared to the unsubstituted core in the target compound .
Pharmacological Context
- Dopamine D2 Antagonists : Compounds with trifluoromethylphenyl groups (e.g., ’s 3-(2-oxopiperidin-1-yl)-N-(4-(trifluoromethyl)phenyl)propanamide) exhibit high receptor affinity due to the electron-withdrawing CF₃ group. The target compound’s methylsulfanyl group may offer a balance between lipophilicity and moderate electronic effects for CNS targets .
- Anticancer Potential: Sulfamethoxazole derivatives () highlight the role of sulfonamide/sulfamoyl groups in anticancer activity, but the target compound’s methylsulfanyl group may instead modulate kinase inhibition pathways .
Biologische Aktivität
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(methylsulfanyl)phenyl]propanamide is a compound derived from quinazoline, a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and potential therapeutic applications.
- Molecular Formula : C23H27N3O4
- Molecular Weight : 409.5 g/mol
- IUPAC Name : 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(methylsulfanyl)phenyl]propanamide
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Quinazolinone derivatives often inhibit enzymes such as kinases and proteases, which are critical in cellular signaling pathways. This inhibition can lead to altered cellular processes such as proliferation and apoptosis.
- Receptor Modulation : The compound may bind to specific receptors on cell surfaces, modulating their activity. This interaction can influence various physiological responses, including inflammation and pain perception.
- Disruption of Cellular Processes : It may affect fundamental cellular processes such as DNA replication and transcription, thereby influencing cell cycle progression and survival.
Biological Activity Studies
Recent studies have highlighted the biological activities associated with this compound:
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(methylsulfanyl)phenyl]propanamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth in vitro and in vivo models .
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have been widely reported. The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
Anti-inflammatory Effects
Studies have also suggested that this compound may possess anti-inflammatory properties. It has been observed to reduce inflammation markers in animal models, indicating its potential use in treating inflammatory diseases .
Toxicity Profile
Understanding the toxicity profile is crucial for evaluating the safety of this compound:
- Acute Toxicity : The LD50 (lethal dose for 50% of the population) values for related compounds can provide insights into safety. For instance, certain quinazoline derivatives have shown LD50 values ranging from 1000 mg/kg to 1500 mg/kg in animal studies .
- Chronic Toxicity : Long-term studies are necessary to assess potential chronic effects, including carcinogenicity and organ toxicity.
Case Studies
Several case studies have explored the biological activity of quinazoline derivatives:
- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that a related quinazoline derivative significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
- Antimicrobial Efficacy : Another research effort evaluated the antimicrobial effects of a series of quinazoline compounds against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) below 100 µg/mL for several derivatives.
Q & A
Basic Question: What are the key considerations for synthesizing this quinazolinone derivative with high purity?
Methodological Answer:
The synthesis of this compound requires multi-step optimization:
- Step 1: Coupling of 6,7-dimethoxy-4-oxoquinazoline with a propanoic acid derivative via nucleophilic substitution or amidation. Reaction conditions (e.g., DMF as solvent, HBTU/DCC as coupling agents) must be optimized to minimize side products .
- Step 2: Introduction of the 3-(methylsulfanyl)phenyl group via amidation. Use triethylamine as a base to neutralize HCl byproducts .
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures improves purity (>95%) .
- Characterization: Confirm structure via H/C NMR (e.g., δ 3.8 ppm for methoxy groups, δ 7.2–7.6 ppm for aromatic protons) and HRMS .
Advanced Question: How to resolve contradictions in biological activity data across similar quinazolinone derivatives?
Methodological Answer:
Contradictions often arise from subtle structural variations or assay conditions:
- Structural Analysis: Compare substituent effects. For example, replacing the methylsulfanyl group with a chlorobenzyl group (as in ) may alter kinase inhibition profiles due to steric/electronic differences .
- Assay Optimization: Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times. For instance, reports 95.7% yield for a sulfonamide derivative with potent activity, but lower yields (28%) in other analogs correlate with reduced potency .
- Statistical Validation: Use ANOVA to assess significance of IC variations across replicates. Report p-values <0.05 for robust conclusions .
Basic Question: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- H NMR identifies methoxy (δ 3.8–4.0 ppm), methylsulfanyl (δ 2.5 ppm), and aromatic protons. C NMR confirms carbonyl (δ 165–170 ppm) and quinazolinone ring carbons .
- Mass Spectrometry: HRMS (ESI+) should match the molecular formula CHNOS (exact mass: 411.12 g/mol) .
- HPLC: Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .
Advanced Question: How to design a structure-activity relationship (SAR) study for this compound?
Methodological Answer:
- Variable Substituents: Synthesize analogs with modified substituents (e.g., replace methylsulfanyl with ethylthio or methoxy groups) to assess electronic effects on target binding .
- Biological Assays: Test analogs against a panel of kinases (e.g., EGFR, VEGFR2) using fluorescence polarization assays. Correlate IC values with logP (lipophilicity) and Hammett σ constants .
- Computational Modeling: Perform docking studies (AutoDock Vina) to predict binding modes in ATP pockets. Validate with mutagenesis (e.g., T790M mutation in EGFR) .
Basic Question: What are the stability considerations for this compound under physiological conditions?
Methodological Answer:
- pH Stability: Conduct accelerated degradation studies (pH 1–9, 37°C). Monitor via HPLC; quinazolinone rings are stable at pH 7.4 but hydrolyze under acidic conditions (pH <3) .
- Light Sensitivity: Store in amber vials at -20°C. UV-Vis spectroscopy (λ 270–320 nm) tracks photo-degradation .
- Solubility: Use DMSO stock solutions (<10 mM). For in vivo studies, formulate with cyclodextrin to enhance aqueous solubility .
Advanced Question: How to investigate metabolic pathways using in vitro models?
Methodological Answer:
- Liver Microsomes: Incubate with human liver microsomes (HLMs) and NADPH. Extract metabolites with ethyl acetate; identify via UPLC-QTOF. Major pathways: O-demethylation of methoxy groups or sulfoxide formation .
- CYP Inhibition: Use fluorogenic substrates (e.g., CYP3A4: BFC assay) to assess isoform-specific inhibition. IC <1 µM suggests strong inhibition .
- Data Interpretation: Compare metabolic profiles with analogs (e.g., ’s morpholinyl derivative) to rationalize pharmacokinetic differences .
Basic Question: How to validate target engagement in cellular assays?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA): Treat cells with the compound (10 µM, 1 hr), lyse, and heat (37–65°C). Centrifuge and quantify soluble target via Western blot (e.g., EGFR) .
- Competitive Binding: Use a fluorescent probe (e.g., ATP-FITC) in live cells. Flow cytometry measures displacement (EC <100 nM indicates high affinity) .
Advanced Question: How to address low yield in scale-up synthesis?
Methodological Answer:
- Reaction Optimization: Switch from DMF to THF for amidation to reduce viscosity and improve mixing. Use microwave-assisted synthesis (80°C, 30 min) for higher reproducibility .
- Workflow Analysis: Track intermediates via TLC (R 0.3–0.5 in 1:1 EtOAc/hexane). Low yields (<50%) may indicate incomplete coupling; add HOBt to suppress racemization .
- Quality Control: Implement PAT (Process Analytical Technology) with inline FTIR to monitor reaction progression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
